molecular formula C10H19Cl2N3O B1402661 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride CAS No. 1452523-27-1

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Cat. No. B1402661
M. Wt: 268.18 g/mol
InChI Key: ZTVDXCZLULLEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has been used as an inhibitor in the study of DLK, a kinase that has therapeutic potential for treatment of a number of indications ranging from acute neuronal injury to chronic neurodegenerative disease .


Synthesis Analysis

The synthesis of this compound involved a shape-based scaffold hopping approach to convert a pyrimidine core to a pyrazole core with improved physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound was determined using X-ray diffraction with a resolution of 1.99 Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are not specified in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available literature .

Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

Cytochrome P450 enzymes (CYPs) play a pivotal role in drug metabolism, and selective inhibition of these enzymes is crucial for understanding drug-drug interactions and designing safer drugs. Chemical inhibitors, including structures similar to "2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride," are valuable tools for deciphering the specific CYP isoforms involved in the metabolism of various drugs. This can lead to improved predictions of potential drug-drug interactions (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Heterocyclic Compounds

Pyrazoles, which are structurally related to the compound , are significant in medicinal chemistry due to their wide range of pharmacological activities. Understanding the synthetic pathways and biological activities of pyrazole derivatives, including their potential as antimicrobial, antifungal, and antioxidant agents, can contribute to the development of new therapeutic agents (Sheetal et al., 2018).

Modulation of Receptor Activity

Compounds like "2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride" may interact with various receptors, influencing their pharmacological responses. For instance, modulation of nicotinic acetylcholine receptors (nAChRs) by certain ligands, including analogs of choline, has implications for improving cognitive functions and could be a basis for developing new treatments for neurodegenerative diseases (Buccafusco et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available literature .

Future Directions

The future directions of research on this compound could involve further exploration of its therapeutic potential in the treatment of neuronal injuries and neurodegenerative diseases .

properties

IUPAC Name

2-(3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c14-6-3-9-7-10(13-12-9)8-1-4-11-5-2-8;;/h7-8,11,14H,1-6H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVDXCZLULLEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=C2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 2
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 3
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 4
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 5
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Reactant of Route 6
2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.